molecular formula C10H11N3O2 B2962393 methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 949293-92-9

methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2962393
CAS No.: 949293-92-9
M. Wt: 205.217
InChI Key: UIVAKKXCRATXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (molecular formula: C₁₂H₁₆N₂O₄, CAS: 866329-51-3) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3 and a methyl ester at position 5 . This scaffold is a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and antiviral agents. Its synthesis often involves multi-step reactions, including cyclization and functional group transformations, as demonstrated in the preparation of intermediates for CHK1 inhibitors and anti-HSV-1 compounds .

Properties

IUPAC Name

methyl 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-8-4-7(10(14)15-3)5-11-9(8)13(2)12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVAKKXCRATXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under acidic conditions to form the desired pyrazolo[3,4-b]pyridine core . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The pyrazolo[3,4-b]pyridine-5-carboxylate scaffold is highly versatile, with modifications at positions 1, 3, 4, and the ester group significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Features Biological Activity Synthesis Route References
Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Me, 3-Me, 5-COOMe 252.27 Methyl ester; methyl substituents enhance metabolic stability Intermediate for kinase inhibitors (e.g., CHK1) Multi-step alkylation/cyclization
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Me, 3-Me, 4-Cl, 5-COOEt 253.68 Chlorine at position 4 increases electrophilicity; ethyl ester Precursor for anti-HSV-1 derivatives (e.g., ARA-05) Nucleophilic substitution (NBS bromination)
Ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Me, 3-Me, 4-OPh-Cl, 5-COOEt 361.80 Phenoxy group enhances lipophilicity Potential antiviral/kinase modulation SNAr reaction with chlorophenol
Ethyl 4-((5-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-04) 1-Ph, 4-NH-Py-Me, 5-COOEt 377.40 Aryl amino group improves binding to viral targets Anti-HSV-1 activity (IC₅₀ ~2 µM) Condensation with substituted anilines

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit lower water solubility than ethyl esters due to reduced polarity.
  • Stability : Methyl esters are more resistant to esterase-mediated hydrolysis compared to ethyl esters, enhancing their utility in prodrug design .
  • Reactivity: Chlorine or phenoxy substituents at position 4 increase electrophilicity, facilitating further functionalization (e.g., Suzuki couplings) .

Biological Activity

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Structure and Synthesis

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole and pyridine ring system. The methyl groups at positions 1 and 3 enhance its lipophilicity and may influence its interaction with biological targets. Recent synthetic approaches have focused on optimizing the yield and purity of this compound while exploring various substituents to improve its activity.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, a study identified a related compound with an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), indicating potent inhibition of cancer cell proliferation in various cell lines such as A172 and U87MG. These findings suggest that this compound may share similar mechanisms of action in inhibiting tumor growth through modulation of signaling pathways related to cancer progression .

Antitubercular Activity

Recent investigations into the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives have shown promising results. Compounds with specific substitutions demonstrated effective inhibition against Mycobacterium tuberculosis, with some exhibiting micromolar activity. The structure-activity relationship studies indicated that modifications at the 5-position significantly enhance antitubercular efficacy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cellular signaling pathways that regulate cell proliferation and survival.
  • Modulation of Inflammatory Responses : Some derivatives have shown anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response .

Study on Anticancer Efficacy

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated a dose-dependent decrease in cell viability after treatment for 72 hours. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)
A1725.0
U87MG4.5
A3756.2
Panc05047.8

This data underscores the potential of this compound as a lead candidate for further development in cancer therapy .

Antitubercular Activity Assessment

Another study focused on evaluating the antitubercular activity using the MABA (Microplate Alamar Blue Assay) method against M. tuberculosis H37Rv strain. The results indicated that certain derivatives exhibited significant inhibition at low concentrations:

CompoundMIC (µg/mL)
This compound0.25
Related Derivative A0.5
Related Derivative B0.75

These findings highlight the compound's potential as a new therapeutic agent against tuberculosis .

Q & A

Q. What strategies are used to design derivatives with improved pharmacokinetics?

  • Methodological Answer:
  • Bioisosteric Replacement : Substitute ester groups with amides or heterocycles to modulate metabolism .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.